

A Comparative Guide to the Reactivity of 2'-, 3'-, and 4'-Aminopropiophenone

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Compound of Interest

Compound Name: 3'-Aminopropiophenone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of three structural isomers of aminopropiophenone: 2'-aminopropiophenone, **3'-aminopropiophenone**, and 4'-aminopropiophenone. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis and drug development, where precise control over reaction outcomes is paramount. This document summarizes their physical and spectroscopic properties, delves into the theoretical basis for their reactivity differences, and provides detailed experimental protocols for their comparative analysis.

Physicochemical and Spectroscopic Properties

The position of the amino group on the phenyl ring significantly influences the physical and spectroscopic properties of each isomer. A summary of key data is presented below.

Table 1: Physical and Chemical Properties of Aminopropiophenone Isomers

Property	2'-Aminopropiophenone	3'-Aminopropiophenone	4'-Aminopropiophenone (PAPP)
CAS Number	1196-28-7[1]	1197-05-3[2][3]	70-69-9[4][5]
Molecular Formula	C ₉ H ₁₁ NO[1]	C ₉ H ₁₁ NO[2]	C ₉ H ₁₁ NO[4][5][6]
Molecular Weight	149.19 g/mol [1]	149.19 g/mol [2]	149.19 g/mol [5][6]
Appearance	-	Yellow crystalline powder[2][3]	Yellow to light brown crystalline needles or powder[6]
Melting Point	-	0 °C (predicted)[2][3]	137-143 °C[7]
Boiling Point	266.9 ± 13.0 °C at 760 mmHg[1]	0 °C (predicted)[2][3]	270-306 °C[6]
Density	1.1 ± 0.1 g/cm ³ [1]	1.067 ± 0.06 g/cm ³ (predicted)[2][3]	1.067-1.1 g/cm ³ [6]
pKa	-	3.42 ± 0.10 (predicted)[2][3]	2.86 (predicted)[6]
Solubility	-	-	Water: 352.1 mg/L at 37.5°C; Soluble in DMSO and alcohol[6]

Table 2: Spectroscopic Data of Aminopropiophenone Isomers

Isomer	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
2'-Aminopropiophenone	Data for hydrochloride salt in D ₂ O available[8]	Data for hydrochloride salt in D ₂ O available[8]
3'-Aminopropiophenone	No experimental data found.	No experimental data found.
4'-Aminopropiophenone	Aromatic protons, amino group protons, and ethyl group protons are expected.[9]	Aromatic carbons, carbonyl carbon, and ethyl group carbons are expected.

Theoretical Framework for Reactivity Comparison

The reactivity of the aminopropiophenone isomers is primarily governed by the interplay of electronic and steric effects originating from the amino ($-NH_2$) and propionyl ($-COCH_2CH_3$) groups.

Electronic Effects:

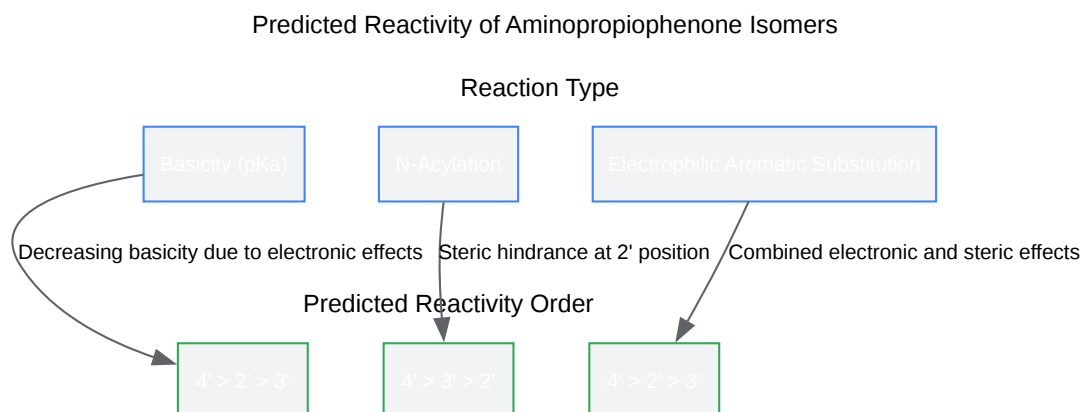
- **Amino Group ($-NH_2$):** As a strong activating group, the amino group donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions. This increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack.
- **Propionyl Group ($-COCH_2CH_3$):** This is a deactivating group that withdraws electron density from the aromatic ring through both inductive and resonance effects, primarily from the ortho and para positions. This deactivation makes the ring less reactive towards electrophiles.

Steric Effects:

The propionyl group, being bulkier than the amino group, can sterically hinder reactions at the adjacent ortho position.

Predicted Reactivity Order:

Based on these principles, a predicted order of reactivity can be established for key reaction types.



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Caption: Predicted reactivity of aminopropiophenone isomers.

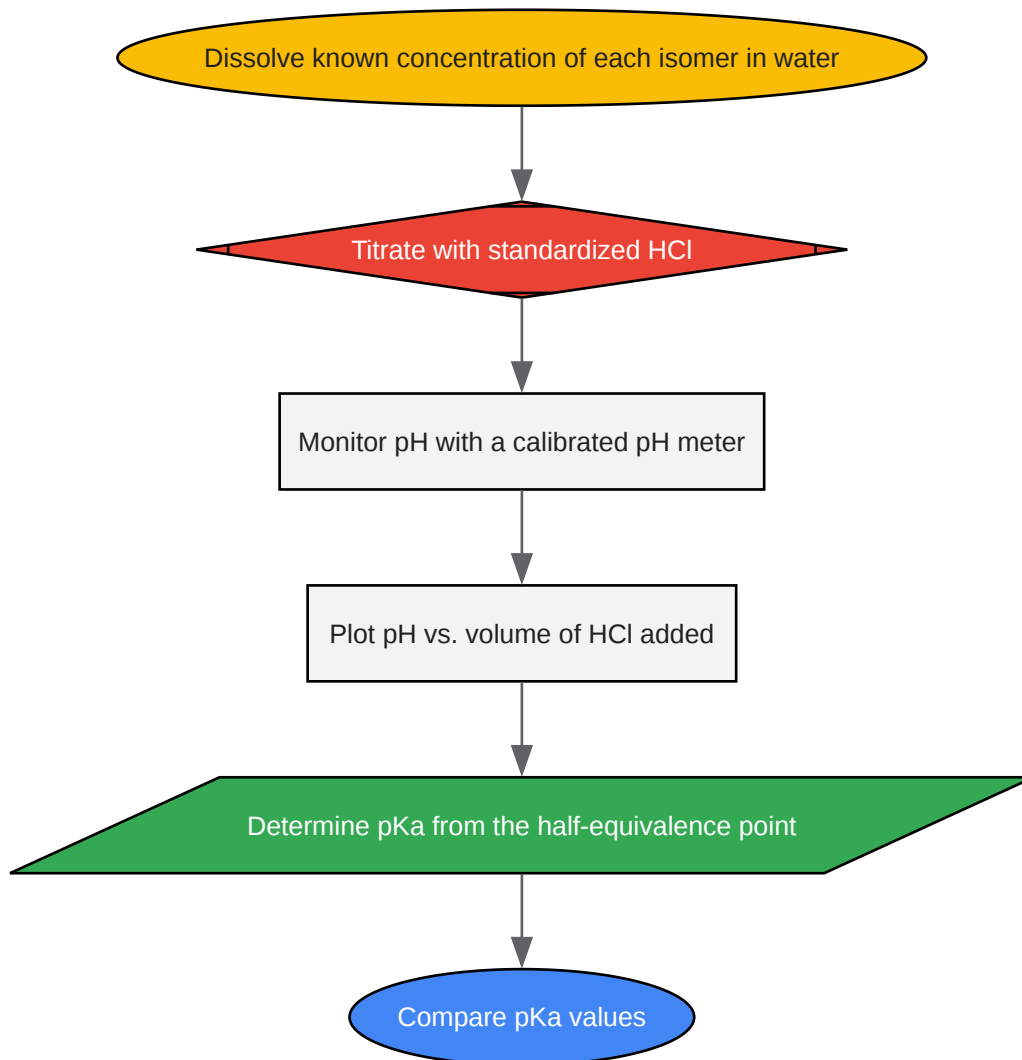
Experimental Protocols for Reactivity Comparison

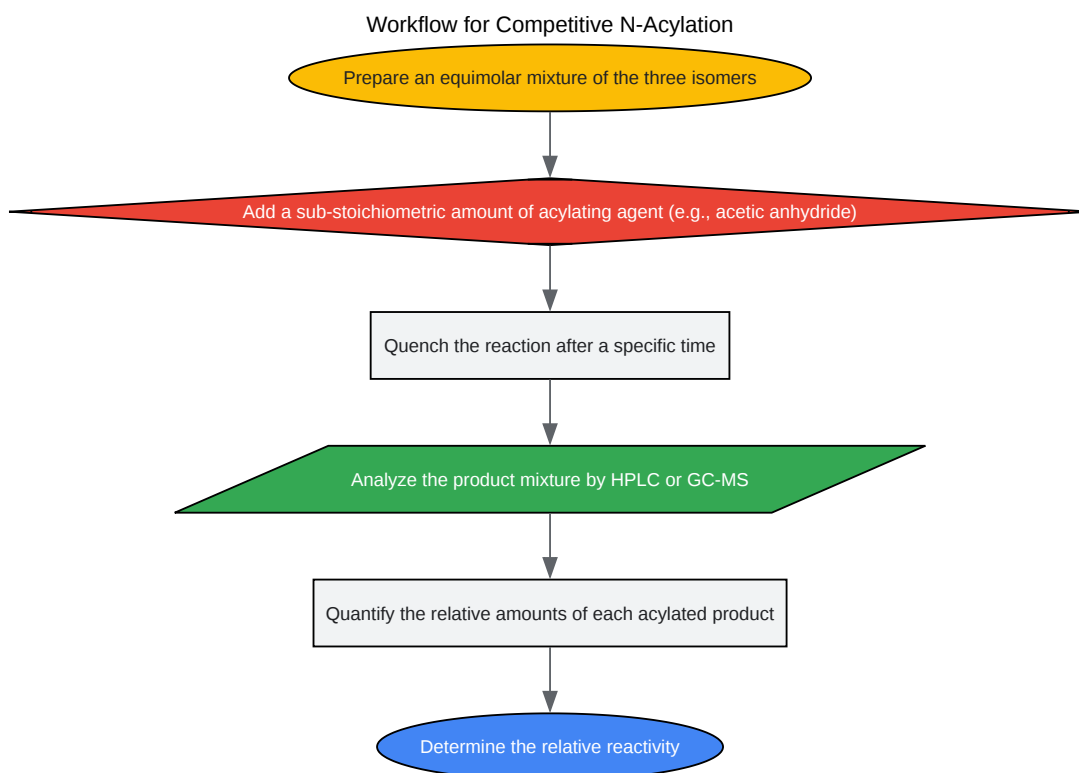
To empirically determine the relative reactivities of the three isomers, the following experimental protocols are proposed.

Determination of Relative Basicity by pKa Measurement

This experiment aims to quantify the basicity of the amino group in each isomer by determining their pKa values.

Workflow for pKa Determination





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